Synthetic Utility: Unique Precursor for One‑Pot Indole Synthesis via Domino Hydroformylation
2‑Nitrocinnamaldehyde enables a unique four‑step, one‑pot domino hydroformylation/indolization cascade to afford substituted indoles in high yields. This synthetic pathway is not accessible to the parent compound, cinnamaldehyde, or to the para‑nitro isomer, 4‑nitrocinnamaldehyde, which lack the ortho‑nitro group required for the critical nitroarene reduction/cyclization step. The process, catalyzed by rhodium, proceeds with good chemo‑ and regioselectivity, delivering useful intermediates for biologically active molecules [1].
| Evidence Dimension | One‑pot indole synthesis feasibility |
|---|---|
| Target Compound Data | 2‑Nitrocinnamaldehyde: Yes (ortho‑nitro group enables nitroarene reduction/cyclization) |
| Comparator Or Baseline | Cinnamaldehyde: No (lacks nitro group); 4‑Nitrocinnamaldehyde: No (para‑nitro does not participate in the same cyclization) |
| Quantified Difference | Unique synthetic pathway accessible only to 2‑nitrocinnamaldehyde |
| Conditions | Rhodium‑catalyzed domino hydroformylation/indolization |
Why This Matters
This unique reactivity makes 2‑nitrocinnamaldehyde an essential and non‑substitutable building block for synthesizing 3,5‑substituted indoles—a privileged scaffold in many pharmaceuticals—thereby justifying its procurement over simpler or isomeric alternatives for heterocyclic chemistry projects.
- [1] Marchetti, M., Paganelli, S., Carboni, D., Ulgheri, F., & Del Ponte, G. (2008). Synthesis of indole derivatives by domino hydroformylation/indolization of 2‑nitrocinnamaldehydes. Inorganica Chimica Acta, 361(9‑10), 2941‑2946. doi:10.1016/j.ica.2008.02.045. View Source
